2-(1H-pyrazol-1-yl)cyclohexan-1-amine
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Overview
Description
2-(1H-pyrazol-1-yl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a pyrazole moiety and an amine group
Mechanism of Action
Target of Action
It has been suggested that it may interact with certain proteins or enzymes in the body, leading to its observed effects .
Mode of Action
It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to fully elucidate the specific interactions and changes that occur.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclohexanone to 2-(1H-pyrazol-1-yl)cyclohexan-1-amine
Step 1: Cyclohexanone is reacted with hydrazine to form cyclohexanone hydrazone.
Step 2: The hydrazone undergoes cyclization with an appropriate reagent, such as acetic acid, to form the pyrazole ring.
Step 3: The resulting pyrazole derivative is then subjected to reductive amination using ammonia or an amine source to introduce the amine group at the desired position.
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Industrial Production Methods
- Industrial synthesis may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction
- Reduction of the pyrazole ring or the amine group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution
- The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic transformations.
Biology
Enzyme Inhibition: It may serve as a scaffold for designing enzyme inhibitors, particularly targeting enzymes with active sites that can accommodate the pyrazole and amine functionalities.
Medicine
Drug Development: The compound’s structure is conducive to modifications that can enhance its pharmacological properties, making it a candidate for developing new therapeutic agents.
Industry
Material Science: It can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
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2-(1H-pyrazol-1-yl)cyclohexan-1-ol
- Similar structure but with a hydroxyl group instead of an amine group.
- Different reactivity and potential applications in medicinal chemistry.
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2-(1H-pyrazol-1-yl)cyclohexan-1-thiol
- Contains a thiol group, which can impart different chemical properties and reactivity.
Uniqueness
- The presence of the amine group in 2-(1H-pyrazol-1-yl)cyclohexan-1-amine makes it particularly versatile for further functionalization and derivatization, enhancing its utility in various applications compared to its hydroxyl or thiol analogs.
This compound’s unique combination of a pyrazole ring and a cyclohexane backbone, along with the reactive amine group, makes it a valuable building block in synthetic chemistry and a promising candidate for various scientific and industrial applications.
Biological Activity
2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its antimicrobial, antitumor, and other therapeutic potentials, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the molecular formula C9H12N2 and a molecular weight of 164.20 g/mol. It features a cyclohexane ring with a pyrazole moiety, which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various microbial strains, suggesting potential applications in treating infections.
Antitumor Activity
The compound has been evaluated for its antitumor effects, particularly in vitro against several cancer cell lines. The following table summarizes the results from various studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
Breast adenocarcinoma (MCF-7) | 5.0 | |
Non-small cell lung cancer | 3.5 | |
CNS cancer (SF-268) | 4.0 |
These results indicate that this compound exhibits promising inhibitory effects on tumor cell proliferation, outperforming some standard chemotherapeutic agents.
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For instance, it has shown potent binding affinity in molecular simulations targeting the LmPTR1 pocket, which is crucial for antipromastigote activity against Leishmania species. The binding free energy calculated was −9.8 kcal/mol, indicating a strong interaction.
Antileishmanial Research
In a study focused on antileishmanial activity, derivatives of pyrazole including this compound were tested for their ability to inhibit the growth of Leishmania promastigotes. The results demonstrated significant antipromastigote activity, highlighting the compound's potential as a lead in developing new antileishmanial drugs.
Antitumor Studies
Another study evaluated the antitumor efficacy of compounds related to this compound against various human cancer cell lines. The findings revealed that certain derivatives exhibited higher inhibitory effects than doxorubicin, a commonly used chemotherapeutic agent . This suggests that modifications to the pyrazole structure can enhance biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds under controlled conditions. This synthetic approach allows for the generation of various analogs that can be screened for enhanced biological activities.
Properties
IUPAC Name |
2-pyrazol-1-ylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDWWEUVTQJUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017665-07-4 |
Source
|
Record name | 2-(1H-pyrazol-1-yl)cyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.